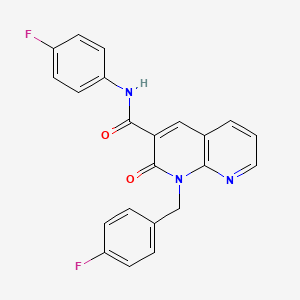
1-(4-fluorobenzyl)-N-(4-fluorophenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-(4-fluorobenzyl)-N-(4-fluorophenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide" is a derivative of the 1,8-naphthyridin-4(1H)-on-3-carboxamide family. This class of compounds has been the subject of research due to their biological activities, particularly their interaction with cannabinoid receptors and potential cytotoxic effects against certain cancer cell lines.
Synthesis Analysis
The synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones has been explored, with a focus on the introduction of various 2-substituents to the naphthyridine core. The synthesis process has been extended from previous methods to include a broader range of substituents, leading to compounds with significant cytotoxicity. The 2-(4-fluorophenyl) derivative, which is closely related to the compound , demonstrated potent cytotoxicity and, in one case, was curative at a low dose in a mouse model of colon tumors .
Molecular Structure Analysis
The molecular structure of the compound includes a 1,8-naphthyridine core, which is a bicyclic system that can be modified to enhance biological activity. The presence of the 4-fluorobenzyl and 4-fluorophenyl groups suggests that the compound may have high affinity for certain biological targets, such as the cannabinoid CB2 receptor. The fluorine atoms are likely to influence the electronic properties of the molecule, potentially affecting its binding affinity and selectivity .
Chemical Reactions Analysis
While the specific chemical reactions involving "1-(4-fluorobenzyl)-N-(4-fluorophenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide" are not detailed in the provided papers, the general class of 1,8-naphthyridin-4(1H)-on-3-carboxamides has been shown to interact with cannabinoid receptors. The modifications on the naphthyridine core, such as the introduction of fluorobenzyl and fluorophenyl groups, are designed to enhance these interactions, leading to high affinity and selectivity for the CB2 receptor .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not explicitly detailed in the provided papers. However, the structural features suggest that it is likely to be a solid at room temperature, with the potential for moderate to low solubility in water due to the presence of the fluorinated aromatic rings and the carboxamide group. The fluorine atoms may also increase the compound's lipophilicity, which could influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion .
科学的研究の応用
Cytotoxic Activity in Cancer Research
Compounds structurally related to 1-(4-fluorobenzyl)-N-(4-fluorophenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide have been synthesized and evaluated for their cytotoxic activity. Specifically, carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, which share a similar structural framework, have demonstrated potent cytotoxicity against various cancer cell lines, including murine P388 leukemia and Lewis lung carcinoma. Some derivatives exhibited IC50 values below 10 nM, indicating significant potential in cancer therapy. A single dose of a particular 2-(4-fluorophenyl) derivative was curative against subcutaneous colon 38 tumors in mice, highlighting the therapeutic promise of this class of compounds (Deady et al., 2005).
Antibacterial Properties
The antibacterial activity of naphthyridine derivatives, closely related to the chemical structure , has been studied. These compounds, especially those with specific substituents, have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid and its analogues exhibited more potent activity than enoxacin, a well-known antibacterial agent. This suggests potential applications of these compounds in developing new antibacterial drugs (Egawa et al., 1984).
Fluorinated Naphthoic Acids Synthesis
The synthesis of mono- and difluoronaphthoic acids, which are structural components related to the compound , has been explored. These fluorinated naphthoic acids are found in several biologically active compounds. The synthesis involved various steps, including electrophilic fluorination and Friedel-Crafts cyclization, leading to compounds with potential biological activity (Tagat et al., 2002).
HIV-1 Integrase Inhibition
Compounds with a similar naphthyridine base structure have been investigated as HIV-1 integrase inhibitors. These inhibitors play a crucial role in preventing the integration of viral DNA into the host genome, a critical step in the HIV replication cycle. Derivatives of naphthyridine have shown promising results in inhibiting this enzyme, suggesting potential applications in HIV treatment (Embrey et al., 2005).
特性
IUPAC Name |
N-(4-fluorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F2N3O2/c23-16-5-3-14(4-6-16)13-27-20-15(2-1-11-25-20)12-19(22(27)29)21(28)26-18-9-7-17(24)8-10-18/h1-12H,13H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQBLAJECKVIGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N(C(=O)C(=C2)C(=O)NC3=CC=C(C=C3)F)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorobenzyl)-N-(4-fluorophenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


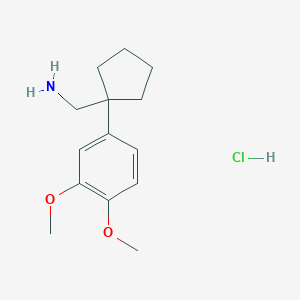



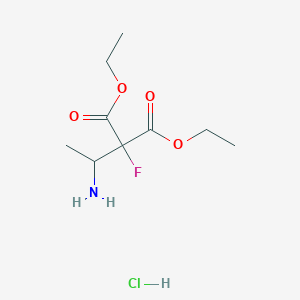
![(3-{3-[1-(3-fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}phenyl)dimethylamine](/img/structure/B2501844.png)
![2-{2-[(4-chlorophenyl)sulfanyl]acetyl}-N-cyclohexyl-1-hydrazinecarboxamide](/img/structure/B2501845.png)
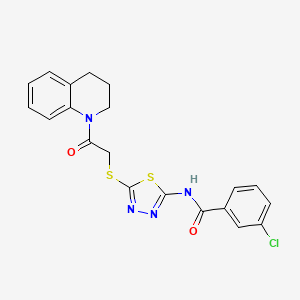
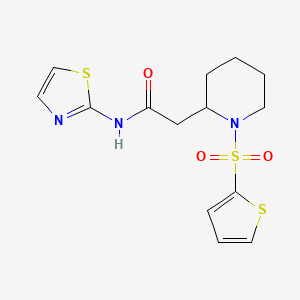
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2501850.png)
![2-({6-[(4-Chlorophenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}amino)ethanol](/img/structure/B2501851.png)

![[(E)-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-phenylmethylidene]amino]urea](/img/structure/B2501859.png)